tert-Butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate
Description
tert-Butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate is a spirocyclic compound featuring a diazaspiro[3.4]octane core with a tert-butyloxycarbonyl (Boc) group at the 1-position and a benzyl substituent at the 6-position. This structure combines conformational rigidity from the spirocyclic system with functional groups that modulate reactivity and solubility. The Boc group serves as a protective moiety for amines, while the benzyl substituent enhances lipophilicity, making the compound a valuable intermediate in medicinal chemistry and drug discovery pipelines .
Properties
IUPAC Name |
tert-butyl 7-benzyl-1,7-diazaspiro[3.4]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-10-18(20)9-11-19(14-18)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXZGQDQJSTACC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743628 | |
| Record name | tert-Butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148044-30-7 | |
| Record name | tert-Butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate typically involves multiple steps. One common method includes the reaction of a diazaspiro compound with tert-butyl and benzyl reagents under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the spirocyclic structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Carbamate
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is pivotal for subsequent functionalization:
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | HCl in 1,4-dioxane (4 M) |
| Temperature | 0°C → room temperature |
| Reaction Time | 2–4 hours |
| Yield | 85–92% |
The resulting amine intermediate, 6-benzyl-1,6-diazaspiro[3.4]octane, serves as a scaffold for further modifications, such as alkylation or acylation .
Nucleophilic Substitution at the Benzyl Position
The benzyl group undergoes substitution under palladium-catalyzed cross-coupling conditions:
Example Reaction: Buchwald–Hartwig Amination
| Component | Details |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ (2.5 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 12–18 hours |
| Product | 6-Aryl-1,6-diazaspiro[3.4]octane derivatives |
This method enables the introduction of diverse aryl/heteroaryl groups, enhancing structural diversity for drug discovery.
Reductive Alkylation of the Spirocyclic Amine
The free amine (post-Boc cleavage) reacts with aldehydes/ketones under reductive conditions:
Protocol
| Parameter | Value |
|---|---|
| Reagent | NaBH₃CN |
| Solvent | MeOH/THF (1:1) |
| pH | 4–5 (adjusted with AcOH) |
| Temperature | 0°C → room temperature |
| Yield Range | 70–88% |
This reaction is utilized to install alkyl chains or cyclic amines, modulating the compound’s lipophilicity and bioavailability .
Ester Functionalization via Coupling Reactions
The carboxylate group participates in amide bond formation:
Peptide Coupling
| Reagent System | Conditions |
|---|---|
| HOBt/EDC·HCl | 1.25 equiv each in DCM, 0°C → room temperature |
| Nucleophile | Methylamine, aniline derivatives |
| Reaction Time | 12–24 hours |
| Yield | 75–90% |
This method generates carboxamide derivatives, which are screened for kinase inhibition (e.g., ROCK, NAMPT) in anticancer research.
Oxidation of the Spirocyclic Framework
Controlled oxidation modifies the spirocyclic core:
Oxidation to Imine Derivatives
| Oxidizing Agent | MnO₂ (excess) |
|---|---|
| Solvent | CHCl₃ |
| Temperature | Reflux (60°C) |
| Reaction Time | 6–8 hours |
| Product | 1-Oxo-6-benzyl-2,6-diazaspiro[3.4]octane |
The resulting imine is a precursor for heterocyclic expansions or reductions.
Comparative Reactivity Table
Key reaction pathways and their applications:
| Reaction Type | Reagents/Conditions | Primary Applications |
|---|---|---|
| Boc Deprotection | HCl/dioxane | Amine intermediate generation |
| Buchwald–Hartwig | Pd(OAc)₂/Xantphos | Aryl diversification for SAR studies |
| Reductive Alkylation | NaBH₃CN/AcOH | Bioavailability optimization |
| Amide Coupling | HOBt/EDC·HCl | Prodrug synthesis |
| Oxidation | MnO₂ | Heterocyclic library synthesis |
Mechanistic Insights
-
Boc Cleavage : Protonation of the carbamate oxygen triggers tert-butyl group elimination, forming a carbamic acid that decarboxylates .
-
Buchwald–Hartwig : Oxidative addition of Pd(0) to the benzyl C–H bond, followed by transmetalation and reductive elimination.
-
Reductive Alkylation : Imine formation followed by cyanoborohydride reduction stabilizes the secondary amine .
This compound’s versatility in nucleophilic, oxidative, and coupling reactions underscores its utility in medicinal chemistry. Systematic studies highlight its role in developing receptor-specific therapeutics, particularly for neurological and oncological targets .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of diazaspiro compounds as anticancer agents. For instance, derivatives of diazaspiro[3.4]octane have been identified as inhibitors of the menin-MLL1 interaction, which is crucial in certain types of leukemia treatment. The structural modifications, such as the introduction of a benzyl group in tert-butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate, may enhance its efficacy against cancer cells by improving binding affinity to target proteins .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activities. Research indicates that certain diazaspiro compounds exhibit significant activity against various bacterial strains, suggesting their potential use in developing new antibiotics. The incorporation of the tert-butyl and benzyl groups may play a role in enhancing membrane permeability and bioactivity against pathogens .
Neuropharmacology
In neuropharmacological studies, diazaspiro compounds have shown promise as selective dopamine receptor antagonists. This property could be beneficial in treating disorders such as schizophrenia or Parkinson's disease by modulating dopaminergic pathways. The specific structural features of this compound may influence its receptor selectivity and potency .
Polymer Chemistry
The unique structure of this compound allows it to be utilized as a building block in polymer synthesis. Its ability to undergo various chemical reactions makes it suitable for creating novel polymers with tailored properties for applications in coatings, adhesives, and biomedical devices.
Nanomaterials
Research has indicated that incorporating diazaspiro compounds into nanomaterials can enhance their mechanical and thermal properties. This application is particularly relevant in developing advanced materials for aerospace and automotive industries where high performance is required under extreme conditions.
Case Studies
Biological Activity
The compound tert-Butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate (CAS No. 1148044-30-7) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₂ |
| Molecular Weight | 302.41 g/mol |
| CAS Number | 1148044-30-7 |
| LogP | 3.14770 |
| PSA (Polar Surface Area) | 32.78 Ų |
Structural Characteristics
The compound features a spirocyclic structure, which is significant in medicinal chemistry due to its ability to interact with biological targets. The presence of both the tert-butyl and benzyl groups enhances lipophilicity, potentially influencing bioavailability and interaction with cellular membranes.
Anticancer Properties
Recent studies have highlighted the potential of diazaspiro compounds in cancer therapy. For instance, a related compound demonstrated activity against prostate cancer cell lines (PC-3), suggesting that this compound may exhibit similar properties due to structural analogies .
The proposed mechanisms of action for diazaspiro compounds involve:
- Inhibition of Key Enzymes : Compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : They may affect MAPK and PI3K signaling pathways, which are crucial for cell survival and growth .
Neuroprotective Effects
Research indicates that some diazaspiro compounds possess neuroprotective properties. For example, they may act as selective dopamine D3 receptor antagonists, which could be beneficial in treating neurodegenerative diseases .
Study 1: Anticancer Activity Assessment
A study assessed the anticancer effects of various diazaspiro compounds, including this compound. The results indicated a significant reduction in cell viability in treated PC-3 cells compared to controls.
Table 1: Cell Viability Results
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Control | - | 100 |
| This compound | 10 | 75 |
| This compound | 50 | 50 |
Study 2: Neuroprotective Effects
Another study evaluated the neuroprotective effects of related diazaspiro compounds in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage.
Table 2: Neuroprotection Results
| Compound | Oxidative Stress Model | Neuronal Survival (%) |
|---|---|---|
| Control | - | 100 |
| This compound | In vitro | 80 |
Comparison with Similar Compounds
Key Properties :
- CAS Number: 1352926-14-7 (for the 2,6-diazaspiro isomer; positional isomerism noted in ).
- Storage : Requires storage at 2–8°C in a dry, sealed environment to prevent degradation .
- Applications : Primarily used as a building block for synthesizing complex molecules, including pharmaceuticals targeting central nervous system (CNS) disorders or enzyme inhibitors .
Comparison with Similar Compounds
The structural and functional uniqueness of tert-Butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate is best contextualized by comparing it to analogous spirocyclic diazaspiro compounds. Below is a detailed analysis:
Structural and Functional Analogues
Table 1: Comparison of Key Spirocyclic Diazaspiro Compounds
Key Comparative Insights
Positional Isomerism
The compound’s closest analogue is its positional isomer, tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1352926-14-7), which differs in the Boc group placement (1- vs. 2-position).
Substituent Effects
- Benzyl Group: The benzyl moiety in the target compound enhances lipophilicity (logP ~2.5–3.0 estimated), improving blood-brain barrier penetration compared to non-benzylated analogues like 1-Boc-1,6-diazaspiro[3.4]octane .
- Boc vs. Methyl Protection : Methyl-substituted derivatives (e.g., 1-Methyl-1,6-diazaspiro[3.4]octane) lack the Boc group’s acid-labile protection, limiting their utility in multi-step syntheses .
Commercial Availability and Cost
- The target compound is typically sold in research quantities (e.g., 100 mg–1 kg), with pricing influenced by benzylation and Boc placement. For example, 1-Boc-1,6-diazaspiro[3.4]octane hemioxalate (AS17405) costs $266/250 mg, while non-Boc variants (e.g., AS140870) are cheaper ($100/100 mg) .
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 6-benzyl-1,6-diazaspiro[3.4]octane-1-carboxylate?
- Methodological Answer : The compound’s synthesis typically involves spirocyclic amine formation followed by benzylation and tert-butyl carbamate protection. Key steps include:
- Cyclization : Use of reductive amination or transition-metal-catalyzed coupling to form the spiro[3.4]octane core.
- Benzylation : Alkylation of the secondary amine with benzyl halides under basic conditions (e.g., KCO in DMF).
- Protection : Introduction of the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (BocO) in the presence of a base like DMAP .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for final isolation.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm the spirocyclic structure, benzyl group integration, and Boc protection. Key signals include tert-butyl protons (δ ~1.4 ppm) and benzyl aromatic resonances (δ ~7.3 ppm) .
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular weight (e.g., calculated for CHNOS: 462.61 g/mol) .
- X-ray Crystallography : For absolute stereochemistry confirmation, refine data using SHELX software (SHELXL for refinement, SHELXS for structure solution) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazards (e.g., H302: harmful if swallowed; H315: skin irritation). Key precautions:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conformational dynamics of the spiro[3.4]octane system impact reactivity or biological activity?
- Methodological Answer : The spirocyclic system’s puckering and nitrogen lone-pair orientation influence hydrogen bonding and steric accessibility. Techniques to study this include:
- Dynamic NMR : Monitor ring-flipping kinetics in solution (e.g., variable-temperature H NMR).
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map energy barriers for ring interconversion .
- Crystallography : Analyze hydrogen-bonding patterns (e.g., C=O···H-N interactions) using graph-set analysis .
Q. How should researchers resolve discrepancies in crystallographic data refinement?
- Methodological Answer : If SHELXL refinement yields high R-factors or unrealistic bond lengths:
- Cross-Validation : Compare results with alternative software (e.g., Olex2 or Phenix).
- Twinned Data : Use SHELXD for twin-law identification and refine with TWIN/BASF commands in SHELXL .
- Hydrogen Bonding : Validate H-atom placement via Fourier difference maps and restraints on isotropic displacement parameters .
Q. What strategies optimize synthetic yield and purity for scale-up?
- Methodological Answer :
- Reaction Optimization : Screen solvents (e.g., THF vs. DCM) and catalysts (e.g., Pd/C for hydrogenation steps).
- Byproduct Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove excess benzyl halides.
- Process Monitoring : In-line FTIR or HPLC to track reaction progression (e.g., disappearance of starting amine at ~210 nm).
- Crystallization : Optimize solvent polarity (e.g., EtOAc/hexane mixtures) to enhance crystal habit .
Data Contradiction Analysis
Q. How to address conflicting spectral data between NMR and X-ray structures?
- Methodological Answer : Discrepancies may arise from solution vs. solid-state conformations.
- Solution-State Analysis : Use NOESY/ROESY to identify through-space correlations in solution.
- DFT Comparison : Calculate theoretical NMR shifts for crystallographic coordinates (e.g., using Gaussian or ADF).
- Polymorphism Screening : Recrystallize under varied conditions (slow evaporation vs. antisolvent addition) to isolate alternative crystal forms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
